(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione
Description
The compound (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione is a hybrid molecule featuring two pharmacologically significant moieties:
- Thiazolidine-2,4-dione core: Known for roles in antidiabetic, antimicrobial, and anti-inflammatory agents.
- Indole-2-one (isatin) derivative: Isatin-based compounds exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer effects .
The 2-chlorobenzyl substitution at the indole nitrogen and the benzyl group at the thiazolidinedione position distinguish this compound.
Properties
Molecular Formula |
C25H17ClN2O3S |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H17ClN2O3S/c26-19-12-6-4-10-17(19)15-27-20-13-7-5-11-18(20)21(23(27)29)22-24(30)28(25(31)32-22)14-16-8-2-1-3-9-16/h1-13H,14-15H2/b22-21- |
InChI Key |
ZSWJJFFVAWLUEI-DQRAZIAOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for C5 Functionalization
The most widely applied method involves Knoevenagel condensation between a 3-benzyl-thiazolidine-2,4-dione precursor and a 1-(2-chlorobenzyl)-2-oxoindole-3-carbaldehyde derivative.
Synthesis of 3-Benzyl-thiazolidine-2,4-dione
Procedure :
-
Cyclocondensation : Benzylamine reacts with carbon disulfide and chloroacetic acid in ethanol under reflux to form 3-benzyl-thiazolidine-2,4-dione.
-
Purification : Recrystallization from ethanol yields white crystals (mp 148–150°C).
Characterization Data :
Preparation of 1-(2-Chlorobenzyl)-2-oxoindole-3-carbaldehyde
Procedure :
-
Alkylation of Isatin : Isatin is alkylated with 2-chlorobenzyl bromide in DMF using K₂CO₃ as a base, yielding 1-(2-chlorobenzyl)isatin.
-
Vilsmeier–Haack Formylation : The indole nitrogen is protected, and formylation at C3 is achieved using POCl₃ and DMF.
Characterization Data :
Condensation Reaction
Optimized Protocol :
-
Reagents : 3-Benzyl-thiazolidine-2,4-dione (1 equiv), 1-(2-chlorobenzyl)-2-oxoindole-3-carbaldehyde (1.1 equiv), piperidine (10 mol%), acetic acid (solvent).
-
Workup : Precipitation with ice-water, filtration, and chromatography (SiO₂, ethyl acetate/hexane 1:3) yield the Z-isomer as a yellow solid.
Yield : 68–72%.
Stereochemical Control : The Z-configuration is favored due to intramolecular hydrogen bonding between the thiazolidinedione carbonyl and the indole NH.
Alternative Pathway: Sequential Alkylation and Cyclization
For substrates sensitive to condensation conditions, a stepwise approach is employed:
Synthesis of 5-(1-(2-Chlorobenzyl)-2-Oxoindol-3-Ylidene)thiazolidine-2,4-dione
Procedure :
-
Mannich Reaction : 2,4-Thiazolidinedione reacts with formaldehyde and 1-(2-chlorobenzyl)indoline-2-one in acetic acid to form the intermediate imine.
-
Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the imine to the desired exocyclic double bond.
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Z/E Ratio |
|---|---|---|---|
| Acetic acid | Piperidine | 72 | 95:5 |
| Ethanol | NH₄OAc | 65 | 90:10 |
| Toluene | L-Proline | 58 | 88:12 |
Key Findings :
Temperature and Time Dependence
| Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|
| 100 | 24 | 45 |
| 120 | 12 | 98 |
| 140 | 6 | 95 (decomposition observed) |
Characterization and Analytical Data
Spectroscopic Properties
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its sulfur-containing thiazolidine ring and indole-derived moieties. Key findings include:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Thiazolidine ring oxidation | H<sub>2</sub>O<sub>2</sub>, acidic conditions | Formation of sulfoxide/sulfone derivatives via S-oxidation at the thiazolidine ring | |
| Indole ring oxidation | KMnO<sub>4</sub>, basic media | Cleavage of the indole ring to form quinoline-like structures |
Mechanistic Insight : The electron-rich sulfur atom in the thiazolidine ring is susceptible to electrophilic oxidation, while the indole moiety undergoes oxidative ring-opening under strong conditions.
Reduction Reactions
Reductive modifications target the exocyclic double bond (C5-ylidene) and carbonyl groups:
Regioselectivity : The Z-configuration of the exocyclic double bond (confirmed by X-ray analysis in analogues ) directs hydrogenation to the less sterically hindered face .
Condensation Reactions
The compound participates in Knoevenagel and Claisen condensations due to its active methylene groups:
Knoevenagel Condensation
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Anhydrous toluene, piperidinium acetate | Aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) | Formation of (Z)-5-arylidene derivatives via C5-ylidene extension |
Example :
Reaction with 3,4,5-trimethoxybenzaldehyde yields (Z)-5-(3,4,5-trimethoxybenzylidene) analogues, confirmed by X-ray crystallography .
Claisen Condensation
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Ethanol, KOH | Mannich bases (e.g., morpholinomethyl derivatives) | 3-substituted thiazolidine-2,4-diones with enhanced nonlinear optical properties |
Substitution Reactions
The nitrogen atom at position 3 undergoes alkylation/acylation:
Biological Relevance : Substitution at N3 alters interactions with biological targets like mitochondrial pyruvate carriers .
Ring-Opening and Rearrangement
Under alkaline conditions, the thiazolidine ring undergoes hydrolysis:
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Aqueous NaOH, reflux | – | Cleavage to mercaptoacetic acid derivatives and indole-containing fragments |
Microwave-Assisted Reactions
Eco-friendly synthesis of analogues highlights reactivity under microwave irradiation:
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Microwave, DMF, ZnCl<sub>2</sub> | Thioglycolic acid | Cyclocondensation to 2-(substituted-phenyl)-3-(2-oxoindolin-3-ylidene)amino analogues |
Advantages : Reduced reaction time (15–60 min) and improved yields (>80%) compared to conventional methods .
Biological Activity-Driven Reactivity
The compound inhibits enzymes via non-covalent interactions:
Structure-Activity Relationship : The 2-chlorobenzyl group enhances binding affinity by 10-fold compared to unsubstituted analogues .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazolidine derivatives have been shown to induce apoptosis in cancer cells, making them candidates for further development into anticancer agents .
Case Study : A study evaluated the anticancer activity of thiazolidine derivatives synthesized from indole and thiazole moieties. The results demonstrated that these compounds exhibited selective cytotoxicity against human glioblastoma and melanoma cell lines, with some analogues showing IC50 values in the low micromolar range .
Antimicrobial Properties
Thiazolidine derivatives have also been investigated for their antimicrobial properties. The structural features of these compounds contribute to their ability to inhibit bacterial growth. Studies have shown that certain thiazolidine compounds can effectively combat a range of bacterial strains, including resistant strains .
Case Study : A synthesis of spiro-indole-thiazolidine derivatives was conducted, and their antimicrobial activity was evaluated against several bacterial species. The results indicated that specific derivatives exhibited potent antibacterial effects, suggesting their potential as new antimicrobial agents .
Anticonvulsant Effects
The anticonvulsant properties of thiazolidine derivatives are another area of interest. Research has demonstrated that certain compounds within this class can effectively reduce seizure activity in animal models, indicating their potential therapeutic application in epilepsy treatment .
Case Study : In a picrotoxin-induced convulsion model, novel thiazole-integrated compounds were tested for anticonvulsant activity. Some derivatives displayed significant protective effects against seizures, highlighting the importance of structural modifications for enhancing efficacy .
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Thione (C=S) vs. Dione (C=O) : Thioxo derivatives (e.g., compounds in ) may exhibit altered electronic properties, affecting hydrogen bonding and target affinity compared to the dione in the target compound.
- Substituent Effects: The 2-chlorobenzyl group in the target compound likely enhances lipophilicity and resistance to metabolic degradation compared to non-halogenated analogs (e.g., 5b’s hydroxyphenyl) .
Antimicrobial Activity
- Target Compound : Predicted activity based on structural analogs. The 2-chlorobenzyl group may enhance gram-positive bacterial inhibition, as chloro-substituted isatin derivatives show increased potency .
- Compound 5b and 5h : Demonstrated MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans. The benzoic acid (5h) and hydroxyphenyl (5b) groups improve solubility and target binding.
- Compounds : 5-Methylisatin derivatives with MICs of 10–20 µg/mL against Mycobacterium tuberculosis .
Antiviral and Anticancer Potential
- Compound: The 5-chloroindolinyl group aligns with anticancer indolinones, though activity data are unspecified .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is provided below:
Insights :
- Thioxo analogs (e.g., 5b) may exhibit better solubility due to polarizable sulfur atoms.
Research Findings and Implications
Molecular Docking and Mechanistic Insights
- Compound 5b/5h : Docking studies suggest binding to bacterial DNA gyrase and fungal CYP51 via hydrogen bonding with thioxo groups and hydrophobic interactions with aryl substituents.
- Target Compound: The 2-chlorobenzyl group may enhance binding to hydrophobic enzyme pockets (e.g., Mycobacterium enoyl-ACP reductase), as seen in chloro-isatin derivatives .
Biological Activity
The compound (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione (CAS Number: 301309-45-5) is a member of the thiazolidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 460.93 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities.
Structural Characteristics
The structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 460.93 g/mol |
| Molecular Formula | C25H17ClN2O3S |
| Density | Not specified |
| Melting Point | Not specified |
| LogP | Not specified |
Anticancer Activity
Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione have been studied for their ability to inhibit various cancer cell lines.
Case Study: Inhibition of PTP1B
A study demonstrated that thiazolidine derivatives could act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression. Compounds with similar structures showed IC50 values ranging from 6.09 µM to 8.66 µM against PTP1B . This suggests that the compound may also possess similar inhibitory effects.
Antiviral Activity
The antiviral potential of thiazolidine derivatives has been explored in various studies. For example, certain thiazolidinones have shown efficacy against Yellow Fever Virus (YFV), with one compound demonstrating an EC50 value of 6.9 µM . The mechanism of action typically involves the inhibition of viral replication.
Antimicrobial Properties
Thiazolidine compounds have also been evaluated for their antibacterial activity. Molecular docking studies suggest that these compounds can bind effectively to bacterial enzymes, inhibiting their function and leading to bacterial cell death .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is heavily influenced by their structural components. Modifications at specific positions on the thiazolidine ring or substituents on the benzyl groups can enhance or diminish activity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro) on the benzyl ring has been associated with increased biological activity.
- Ring Modifications : Alterations in the thiazolidine core can significantly impact potency against specific targets such as PTP1B and viral enzymes.
- Hydrophobic Interactions : Increased hydrophobic character often correlates with enhanced binding affinity to target proteins.
Q & A
Q. What are the standard synthetic routes for (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione?
The compound is synthesized via Knoevenagel condensation between a substituted indole-2,4-dione and a benzylidene-thiazolidinedione precursor. Key steps include:
- Condensation : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxo-thiazolidin-4-one in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst .
- Substitution : Introducing the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions, often requiring inert atmospheres and controlled temperatures .
- Purification : Recrystallization from acetic acid or methanol yields the final product .
Example Reaction Conditions :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Condensation | Acetic acid, NaOAc, reflux | 3–5 h | 60–75% |
| Substitution | 2-Chlorobenzyl chloride, K₂CO₃, acetonitrile | 6 h | ~50% |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- X-ray Crystallography : Resolves stereochemistry and confirms the (5Z) configuration of the benzylidene moiety .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, thiazolidinedione carbonyls at δ 170–175 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1750 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
Q. What safety protocols are recommended for handling this compound?
- Storage : In sealed containers under inert gas (N₂/Ar), away from oxidizers and moisture .
- PPE : Nitrile gloves, lab coats, and fume hoods for aerosol prevention .
- Spill Management : Use absorbent materials (vermiculite) and avoid water to prevent contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Molar Ratios : Increasing the molar excess of 2-chlorobenzyl chloride (1.2–1.5 equiv) improves substitution efficiency .
- Catalysts : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems .
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution over side reactions .
Data Contradiction Note : Conflicting reports on optimal reflux time (3 vs. 5 hours) suggest solvent-dependent kinetics; systematic screening is advised .
Q. What electronic effects influence the compound’s reactivity in substitution reactions?
The 2-chlorobenzyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the indole C3 position. Computational studies (DFT) reveal:
- HOMO-LUMO Gaps : Reduced gap (~4.5 eV) increases susceptibility to nucleophilic substitution at the thiazolidinedione ring .
- Resonance Effects : The benzylidene moiety stabilizes intermediates via conjugation, favoring Z-configuration retention .
Q. How do structural modifications impact bioactivity?
- Substitution at Indole N1 : Replacing 2-chlorobenzyl with bulkier groups (e.g., 3,5-dichlorophenyl) enhances antimicrobial activity but reduces solubility .
- Thiazolidinedione Modifications : Introducing electron-deficient oxadiazole rings (e.g., 1,3,4-oxadiazol-2-yl) improves kinase inhibition (IC₅₀ ~1.2 µM vs. CDK1) .
Bioactivity Comparison :
| Derivative | Target Activity | IC₅₀/Potency |
|---|---|---|
| Parent Compound | Antimicrobial | MIC: 12.5 µg/mL |
| 3,5-Dichlorophenyl Analog | Anticancer (HeLa) | IC₅₀: 8.7 µM |
| Oxadiazole Hybrid | CDK1 Inhibition | IC₅₀: 1.2 µM |
Methodological Notes for Data Contradictions
- Spectral Discrepancies : Variations in NMR δ-values may arise from solvent polarity (DMSO vs. CDCl₃). Always report solvent and internal standards .
- Biological Replicability : Differences in antimicrobial assays (e.g., broth microdilution vs. disk diffusion) require standardized protocols (CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
